2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features a quinazolinone core linked to a triazolopyridine moiety through an acetamide bridge
Preparation Methods
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazolinone core, followed by the introduction of the triazolopyridine group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can modify the triazolopyridine moiety, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and triazolopyridine moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various cellular pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and triazolopyridine-based molecules. Compared to these, 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H16N6O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(11-23-12-20-14-6-2-1-5-13(14)18(23)26)19-9-8-16-22-21-15-7-3-4-10-24(15)16/h1-7,10,12H,8-9,11H2,(H,19,25) |
InChI Key |
YFACBKZHMKDTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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